molecular formula C14H16ClNOS B5873188 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B5873188
M. Wt: 281.8 g/mol
InChI Key: PHORIWQDZCXEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide is a small molecule compound featuring a benzothiophene core, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound is supplied for research purposes as part of a collection of rare and unique chemicals. The benzothiophene carboxamide structure is a recognized pharmacophore in the development of novel therapeutic agents. Recent scientific literature highlights that derivatives of 3-chloro-1-benzothiophene-2-carboxamide are being investigated for their potential as inhibitors of key biological targets. One prominent area of research involves the design of thiophene carboxamide analogues as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in inflammatory conditions such as dry eye disease . Furthermore, the benzothiophene scaffold is a subject of study in the development of modulators for nuclear receptors like RORγt, a target for autoimmune and inflammatory diseases , and has also been explored in the context of Cyclooxygenase-2 (COX-II) inhibition for anti-inflammatory applications . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biological screening assays to explore structure-activity relationships (SAR). The presence of the carboxamide group and chlorine atom offers potential sites for further chemical modification. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and/or purity.

Properties

IUPAC Name

3-chloro-N-pentan-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-3-9(4-2)16-14(17)13-12(15)10-7-5-6-8-11(10)18-13/h5-9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORIWQDZCXEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives under acidic or basic conditions.

    Introduction of Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as pentan-3-ylamine, under conditions that facilitate amide bond formation, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino-benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs of 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound (Target Compound) C₁₄H₁₆ClNOS (estimated) ~281.8 (estimated) Pentan-3-yl amide Not explicitly reported; inferred potential for antimicrobial or receptor modulation N/A
SAG (3-Chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]-1-benzothiophene-2-carboxamide) C₂₈H₂₈ClN₃OS 490.1 4-(Methylamino)cyclohexyl and 3-(pyridin-4-yl)benzyl groups Smoothened (SMO) receptor agonist; induces GLI transcription and cilia translocation
3-Chloro-N-pentyl-1-benzothiophene-2-carboxamide C₁₄H₁₆ClNOS 281.8 Linear pentyl amide No bioactivity reported; similar lipophilicity to target compound
3-Chloro-N-[3-(propionylamino)phenyl]-1-benzothiophene-2-carboxamide C₁₈H₁₅ClN₂O₂S 358.8 Propionylamino-phenyl group Antimicrobial activity (synthetic intermediate for pyrazole derivatives)
3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide C₁₂H₇ClN₂OS₂ 294.8 Thiazol-2-yl group Potential kinase inhibition (structural similarity to kinase-targeting agents)
3-Chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide C₁₆H₁₂ClNOS 293.8 Methyl and phenyl groups No bioactivity reported; steric bulk may reduce solubility

Key Observations:

Substituent Impact on Bioactivity: SAG exemplifies how complex substituents (e.g., pyridinylbenzyl and cyclohexylamino groups) enable receptor-specific interactions, such as Smoothened agonism . Simpler alkyl chains (e.g., pentyl in ) may enhance lipophilicity but lack receptor-targeting moieties.

Antimicrobial Potential: Derivatives with aryl or heteroaryl substituents (e.g., pyrazole-linked compounds in ) exhibit antimicrobial properties, suggesting the target compound could be modified similarly.

Physicochemical Properties :

  • Linear vs. branched alkyl chains (e.g., pentyl vs. pentan-3-yl) influence solubility and bioavailability. The pentan-3-yl group’s branching may reduce crystallinity compared to linear analogs .

Biological Activity

3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClNOS. The compound features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that this compound acts as a negative allosteric modulator at dopamine receptors, particularly the D2 and D3 subtypes. The compound demonstrates significant negative cooperativity with dopamine, suggesting it may reduce the efficacy of dopamine signaling pathways. This was evidenced by assays measuring ERK1/2 phosphorylation, where the compound decreased both dopamine potency and maximal response .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. While specific data on this compound's antibacterial activity is limited, related compounds in the benzothiophene class have shown promising results. For instance, derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Dopamine Receptor Modulation

In a study assessing the effects of this compound on dopamine receptors, researchers found that it displayed an affinity for D2R with a pKBpK_B value of approximately 4.84, indicating moderate binding affinity. The compound's ability to negatively modulate dopamine signaling suggests potential applications in treating disorders characterized by dysregulated dopaminergic activity, such as schizophrenia .

Antibacterial Screening

While direct studies on this specific compound's antibacterial efficacy are sparse, related benzothiophene derivatives have been tested against various bacterial strains. For example, compounds from the same class exhibited MIC values ranging from 2 to 20 µg/ml against S. aureus and E. coli, suggesting that structural modifications could enhance antibacterial activity .

Summary of Findings

Activity Details
Dopamine Modulation Negative allosteric modulation at D2 and D3 receptors with significant cooperativity effects .
Antimicrobial Potential antibacterial activity inferred from related compounds .
Therapeutic Potential Possible applications in neuropsychiatric disorders due to dopaminergic modulation .

Q & A

Q. What synthetic methodologies are most effective for producing 3-chloro-N-(pentan-3-yl)-1-benzothiophene-2-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiophene-2-carboxylic acid derivatives and substituted amines. Key steps include:
  • Carboxylic Acid Activation : Use coupling agents like EDCI or HOBt in anhydrous DMF to activate the carbonyl group .
  • Amine Coupling : React with pentan-3-amine under nitrogen atmosphere to prevent oxidation.
  • Optimization : Control reaction temperature (60–80°C) and time (12–24 hrs) to maximize yield (>70%). Monitor purity via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Combine multiple spectroscopic and chromatographic methods:
  • NMR Spectroscopy :
  • 1H-NMR : Look for amide NH proton at δ 10.2–10.6 ppm and benzothiophene aromatic protons at δ 7.2–8.1 ppm .
  • 13C-NMR : Confirm carbonyl (C=O) resonance at ~165 ppm and benzothiophene carbons at 120–140 ppm .
  • IR Spectroscopy : Identify amide C=O stretch at ~1640–1660 cm⁻¹ and N-H stretch at ~3275 cm⁻¹ .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 281.8 (exact mass 281.064) .

Q. How can researchers perform preliminary solubility and stability assessments for this compound?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent), ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280 nm). Note that solubility in water is typically <0.1 mg/mL .
  • Stability : Incubate at 25°C and 37°C in PBS (pH 7.4) for 24–72 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial activity?

  • Methodological Answer :
  • Derivative Synthesis : Modify the pentan-3-yl group (e.g., branched vs. linear alkyl chains) and benzothiophene substituents (e.g., Cl vs. F at position 3) .
  • Bioassays :
  • MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Time-Kill Assays : Assess bactericidal effects at 2× MIC over 24 hrs .
  • Data Interpretation : Correlate logP (calculated via ChemDraw) with antimicrobial potency. For example, derivatives with logP >3.5 show enhanced membrane penetration .

Q. What computational approaches predict the compound’s interaction with biological targets like MAPK1?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to MAPK1 (PDB ID: 3EL8). Focus on the ATP-binding pocket; prioritize residues Lys33 and Glu71 for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with experimental IC50 values from kinase inhibition assays .

Q. How should researchers resolve contradictions between in vitro and cell-based assay results?

  • Methodological Answer :
  • Troubleshooting Steps :

Verify compound stability in cell culture media (e.g., DMEM + 10% FBS) using LC-MS .

Assess cellular uptake via fluorescent analogs (e.g., BODIPY tagging) .

Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target modulation) .

  • Case Study : If in vitro IC50 is 1 µM but cell-based EC50 is >10 µM, low permeability or efflux pump activity (e.g., P-gp) may require co-treatment with verapamil .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.